2H-1-Benzopyran, 7-methoxy-
CAS No.: 18385-89-2
Cat. No.: VC16975292
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18385-89-2 |
|---|---|
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | 7-methoxy-2H-chromene |
| Standard InChI | InChI=1S/C10H10O2/c1-11-9-5-4-8-3-2-6-12-10(8)7-9/h2-5,7H,6H2,1H3 |
| Standard InChI Key | NHUONBBIWOAKHC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=CCO2)C=C1 |
Introduction
Chemical Profile and Structural Characteristics of 7-Methoxy-2H-1-Benzopyran Derivatives
Core Structure and Derivatives
The 2H-1-benzopyran system consists of a benzene ring fused to a pyran moiety, with the double bond positioned between C2 and C3. Substitution at the 7-position with a methoxy group confers distinct electronic and steric properties, influencing both reactivity and biological interactions. Derivatives of this scaffold vary primarily in substituents at the 2-, 3-, and 6-positions, which critically modulate their pharmacological profiles .
Table 1: Key Derivatives of 7-Methoxy-2H-1-Benzopyran
| Compound Name | Substituents | CAS Number | Molecular Formula |
|---|---|---|---|
| Precocene I | 2,2-dimethyl | 17598-02-6 | C₁₂H₁₄O₂ |
| Herniarin | 2-oxo (coumarin core) | 531-59-9 | C₁₀H₈O₃ |
| 7-Methoxy-2H-1-benzopyran-3-carboxaldehyde | 3-carboxaldehyde | 57543-39-2 | C₁₁H₁₀O₃ |
Physicochemical Properties
Precocene I, a prototypical 7-methoxy-2H-1-benzopyran derivative, exhibits a density of 1.052 g/mL at 25°C and a boiling point of 68°C at 0.1 mm Hg . Its lipophilic nature (logP ≈ 2.8) facilitates membrane permeability, while the methoxy group enhances metabolic stability compared to hydroxylated analogs. Herniarin, a coumarin derivative, displays a melting point of 144–146°C and UV absorption maxima at 254 nm and 310 nm, characteristic of the conjugated π-system .
Synthetic Approaches and Structural Modifications
Synthesis of Precocene I
Precocene I is synthesized via Friedel-Crafts alkylation of resorcinol derivatives, followed by methoxylation and dimethylation. A representative route involves:
-
Acetal Formation: Reaction of 3-bromothiophene with acetaldehyde dimethyl acetal to yield 3-(1,1-dimethoxyethyl)thiophene.
-
Cyclization: Acid-catalyzed cyclization forms the thieno[3,2-c]pyran core.
-
Methoxylation: O-Methylation using methyl iodide and potassium carbonate introduces the 7-methoxy group .
Functionalization Strategies
-
C3 Modification: Introduction of carboxaldehyde groups at C3 (e.g., 7-methoxy-2H-1-benzopyran-3-carboxaldehyde) enhances electrophilic reactivity, enabling Schiff base formation for metal complexation .
-
C2 Substitution: Dimethyl groups at C2 (precocene I) sterically hinder oxidation, improving in vivo stability .
Pharmacological Applications and Mechanisms
Anticancer Activity of Herniarin
Herniarin (7-methoxycoumarin) demonstrates potent chemopreventive effects in 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary carcinogenesis models :
Table 2: Herniarin’s Effects on DMBA-Induced Breast Cancer in Rats
| Parameter | DMBA Group (Untreated) | Herniarin (40 mg/kg) |
|---|---|---|
| Tumor Incidence | 100% | 22% |
| Plasma HDL-C (mg/dL) | 28.4 ± 2.1 | 45.2 ± 3.8* |
| Liver HMGCoAR Activity (nmol/min/mg) | 12.7 ± 1.5 | 6.3 ± 0.9* |
| Glycolytic Enzyme (HK) Activity | 158% of control | 102% of control* |
Herniarin suppresses tumorigenesis by:
-
Modulating Lipid Metabolism: Downregulating 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCoAR) and fatty acid synthase (FASN), reducing de novo lipogenesis .
-
Inhibiting Glycolysis: Normalizing hexokinase (HK) and aldolase (AL) activities, curtailing the Warburg effect .
-
Regulating Signaling Pathways: Antagonizing PI3K/Akt/mTOR signaling and restoring liver X receptor (LXR)-α/β expression to inhibit proliferation .
CNS-Targeted Therapeutics
Allosteric modulators of G protein-coupled receptors (GPCRs) derived from 7-methoxy-2H-1-benzopyran scaffolds show promise for treating Alzheimer’s disease and schizophrenia. These compounds enhance receptor subtype selectivity while minimizing off-target effects compared to orthosteric ligands .
Biochemical and Molecular Interactions
Lipid Metabolism Modulation
Herniarin’s efficacy in breast cancer models correlates with its ability to:
-
Activate LXRs: Molecular docking reveals strong binding to LXR-α (ΔG = -9.2 kcal/mol) and LXR-β (ΔG = -8.7 kcal/mol), promoting cholesterol efflux .
-
Inhibit HMGCoAR: Competitive inhibition (Ki = 4.3 μM) reduces mevalonate pathway flux, depriving tumors of isoprenoid intermediates .
Transcriptional Regulation
In DMBA-induced rats, herniarin restores normal expression of:
-
Lipogenic Genes: Downregulates FASN and ACC1 mRNA by 62% and 58%, respectively .
-
Apoptotic Regulators: Upregulates Maf1 (3.2-fold), a suppressor of RNA polymerase III-dependent oncogene transcription .
Therapeutic Implications and Future Directions
Oncology
Herniarin’s dual targeting of lipid and glucose metabolism positions it as a promising adjuvant in breast cancer therapy. Phase I clinical trials are warranted to evaluate pharmacokinetics and safety in humans.
Neuropharmacology
The development of 7-methoxy-2H-1-benzopyran-based GPCR modulators could address unmet needs in CNS disorders, particularly those involving dopamine and serotonin receptor dysregulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume